molecular formula C9H15BrO B2533535 6-(Bromomethyl)-5-oxaspiro[3.5]nonane CAS No. 1872681-59-8

6-(Bromomethyl)-5-oxaspiro[3.5]nonane

Cat. No.: B2533535
CAS No.: 1872681-59-8
M. Wt: 219.122
InChI Key: GLRJSIDPVZFEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-5-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a nonane ring fused with an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-5-oxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method includes the bromination of a spirocyclic alcohol or ether under controlled conditions. For instance, the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with a suitable base can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-5-oxaspiro[3.5]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization: It can participate in cyclization reactions to form more complex spirocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding carboxylic acid or ketone.

Scientific Research Applications

6-(Bromomethyl)-5-oxaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Bromomethyl)-5-oxaspiro[3.5]nonane exerts its effects involves the interaction of the bromomethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides stability and rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

Uniqueness

6-(Bromomethyl)-5-oxaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a bromomethyl group, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

6-(bromomethyl)-5-oxaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c10-7-8-3-1-4-9(11-8)5-2-6-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJSIDPVZFEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.